3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-9-5-10(18)7-11(6-9)20-14(21)8-23-16(20)12-3-1-2-4-13(12)19-15(16)22/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYQHNKJKJBMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor.
Introduction of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the thiazolidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
The compound 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a notable member of the spiro[indole-thiazolidine] family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and relevant case studies.
Physical Properties
- The compound typically exhibits high purity levels (around 95%) and is soluble in organic solvents.
Anticancer Activity
Research has indicated that compounds related to the indole structure often exhibit anticancer properties. For instance, derivatives of spiro[indole-thiazolidine] have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Indole derivatives are known to interact with signaling pathways involved in inflammation. Research suggests that spiro[indole-thiazolidine] compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
There is evidence supporting the antimicrobial efficacy of indole derivatives. Studies have reported that compounds similar to this compound exhibit activity against various bacterial and fungal strains. This property is particularly valuable in the development of new antibiotics.
Case Study 1: Anticancer Efficacy
In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of spiro[indole-thiazolidine] and tested their anticancer activity on human breast cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of related compounds in a murine model of arthritis. The administration of these compounds resulted in a significant reduction of inflammatory markers and improved clinical scores in treated animals compared to controls. This study highlights the therapeutic potential of indole derivatives in managing inflammatory diseases.
Mechanism of Action
The mechanism by which 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins, binding to active sites and inhibiting their function.
Pathways Involved: It interferes with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Lacks the dichlorophenyl group, resulting in different biological activity.
3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]oxazolidine]-2,4’(1H)-dione: Contains an oxazolidine ring instead of a thiazolidine ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of the 3,5-dichlorophenyl group in 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione enhances its lipophilicity and potential for membrane permeability, making it a unique candidate for drug development compared to its analogs.
Biological Activity
The compound 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a member of the spirothiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antitubercular applications. This article delves into the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12Cl2N2O2S
- Molecular Weight : 379.3 g/mol
- IUPAC Name : 3-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
The structural complexity of this compound contributes to its pharmacological potential. The presence of halogenated phenyl groups and the spiro configuration enhances its interaction with biological targets.
Antimicrobial Properties
Research has shown that derivatives of spiro[indole-3,2'-thiazolidine]-2,4'(1H)-dione exhibit significant antimicrobial activity. A study synthesized various derivatives and evaluated their efficacy against a range of bacterial and fungal strains. Notably:
- Compound 3c demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/ml, outperforming standard treatments like Isoniazid .
- Other compounds showed MIC values ranging from 3 to 20 µg/ml against various pathogens including Staphylococcus aureus and Candida albicans, comparable to established antibiotics such as ciprofloxacin and ketoconazole .
The mechanism by which these compounds exert their antimicrobial effects often involves interference with essential bacterial enzymes. In silico studies have indicated strong binding affinities to targets such as:
- Enoyl-CoA hydratase EchA6 : ΔG values for binding were reported as -9.6 kcal/mol for compound 3c.
- DNA gyrase and lanosterol methylase , which are critical for bacterial DNA replication and synthesis .
Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study focused on synthesizing a series of spiro[indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives. The synthesized compounds were characterized using IR, NMR, and mass spectrometry. Their biological activities were assessed through both in vitro assays and molecular docking studies.
Findings :
- The derivatives exhibited varying degrees of antimicrobial activity.
- Compound 3c was highlighted for its superior efficacy against M. tuberculosis, indicating potential for further development as an antitubercular agent .
Study 2: Antiviral Activity
Another investigation explored the antiviral properties of thiazolidinone derivatives against HIV-1. Results indicated that certain compounds displayed significant inhibitory effects on viral replication in vitro.
Key Metrics :
Q & A
Q. What synthetic routes are commonly employed to prepare this spiro-thiazolidinedione compound, and what are the critical reaction parameters?
The compound is typically synthesized via multicomponent cyclization reactions involving indole derivatives and thiazolidinedione precursors. A critical step is the formation of the spiro junction, which requires precise control of reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or acetic acid), and catalysts (e.g., p-TsOH or Lewis acids). For example, Mohammadi et al. demonstrated the use of cyclocondensation reactions between indoline-2,3-diones and substituted phenylisothiocyanates under refluxing acetic acid to form the spiro-thiazolidinedione core . Key parameters include stoichiometric ratios of reactants and exclusion of moisture to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the spiro-thiazolidinedione core?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the spiro structure. Key diagnostic signals include:
- ¹H NMR : Distinct singlet for the spiro-carbon proton (δ 4.8–5.2 ppm) and deshielded aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm).
- ¹³C NMR : Signals at δ 170–175 ppm for the thiazolidinedione carbonyl groups and δ 60–65 ppm for the spiro carbon . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where single crystals are obtainable) further validate molecular geometry and purity .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing groups (e.g., 3,5-dichlorophenyl) to the spiro system?
Yield optimization requires addressing steric and electronic effects:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst screening : Lewis acids like ZnCl₂ improve electrophilic substitution at the indole C3 position.
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves regioselectivity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the desired product from byproducts like uncyclized intermediates .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from bioavailability differences or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and logP values to optimize lipophilicity .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability, as demonstrated in spiro-indole derivatives with improved anticancer activity .
- Dose-response recalibration : Use in vivo models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to align effective concentrations .
Q. Which computational methods predict conformational stability and target interactions of the spiro system?
- Molecular Dynamics (MD) Simulations : Analyze spiro ring puckering and torsion angles (e.g., using AMBER or CHARMM force fields) to assess stability under physiological conditions .
- Docking Studies : Map interactions with biological targets (e.g., kinases or tubulin) using AutoDock Vina, focusing on hydrogen bonding with the thiazolidinedione carbonyl groups and hydrophobic contacts with the dichlorophenyl moiety .
- DFT Calculations : Evaluate electronic effects of chlorine substituents on aromatic ring electron density, correlating with observed bioactivity trends .
Q. How does the spatial arrangement of the dichlorophenyl group influence pharmacokinetics?
The 3,5-dichloro substitution pattern enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Experimental validation methods include:
- Caco-2 permeability assays : Compare apical-to-basolateral transport rates of analogs with varying substituent positions .
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions, critical for determining effective dosages .
- Crystal structure analysis : Resolve intramolecular interactions (e.g., Cl···π contacts) that stabilize the bioactive conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
